5-Methoxy-3,3-dimethylisoindolin-1-one
Overview
Description
5-Methoxy-3,3-dimethylisoindolin-1-one: is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is an isoindolinone derivative, characterized by a methoxy group at the 5-position and two methyl groups at the 3-position of the isoindolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3,3-dimethylisoindolin-1-one can be achieved through several methods. One common method involves the reaction of 1-(1-isocyanato-1-methylethyl)-3-methoxybenzene with iron (III) chloride in 1,2-dichloroethane . The reaction conditions typically include:
Temperature: Room temperature to reflux
Solvent: 1,2-dichloroethane
Catalyst: Iron (III) chloride
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of solvent, catalyst, and reaction conditions may be optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3,3-dimethylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like (e.g., chlorine, bromine) or (e.g., amines, thiols) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Methoxy-3,3-dimethylisoindolin-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s biological activity is investigated for potential therapeutic applications.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-3,3-dimethylisoindolin-1-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:
Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound could influence gene expression, leading to changes in cellular function.
Comparison with Similar Compounds
- 5-Methoxyindole-3-carboxaldehyde
- 3,3-Dimethylisoindolin-1-one
- 5-Methoxy-1H-indole-3-carboxylic acid
Comparison: 5-Methoxy-3,3-dimethylisoindolin-1-one is unique due to the presence of both methoxy and dimethyl groups on the isoindolinone ring. This structural feature distinguishes it from other similar compounds and may contribute to its specific chemical and biological properties. For example, the methoxy group can influence the compound’s reactivity and solubility, while the dimethyl groups can affect its steric properties and binding affinity to molecular targets.
Properties
IUPAC Name |
5-methoxy-3,3-dimethyl-2H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)9-6-7(14-3)4-5-8(9)10(13)12-11/h4-6H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMBGBZUFNKJRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)C(=O)N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442044 | |
Record name | 5-Methoxy-3,3-dimethylisoindolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184906-29-4 | |
Record name | 5-Methoxy-3,3-dimethylisoindolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-3,3-dimethylisoindolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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